molecular formula C9H22N2 B13782416 1,4-Butanediamine, N-isopentyl- CAS No. 91391-22-9

1,4-Butanediamine, N-isopentyl-

Cat. No.: B13782416
CAS No.: 91391-22-9
M. Wt: 158.28 g/mol
InChI Key: PWKFXMIDHMQCMX-UHFFFAOYSA-N
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Description

1,4-Butanediamine, N-isopentyl- is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a butane chain, with an isopentyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediamine, N-isopentyl- can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediamine with isopentyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 1,4-butanediamine attacks the carbon atom of the isopentyl halide, resulting in the formation of 1,4-Butanediamine, N-isopentyl-.

Industrial Production Methods

Industrial production of 1,4-Butanediamine, N-isopentyl- often involves biocatalytic processes. For instance, the biocatalytic production of N-protected precursors of 1,4-butanediamine followed by deprotection steps can yield the desired compound . This method is advantageous due to its potential for high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N-isopentyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halides and other electrophiles are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted diamines depending on the electrophile used.

Scientific Research Applications

1,4-Butanediamine, N-isopentyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Butanediamine, N-isopentyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Butanediamine, N-isopentyl- is unique due to the presence of the isopentyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

91391-22-9

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

N'-(3-methylbutyl)butane-1,4-diamine

InChI

InChI=1S/C9H22N2/c1-9(2)5-8-11-7-4-3-6-10/h9,11H,3-8,10H2,1-2H3

InChI Key

PWKFXMIDHMQCMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCCCCN

Origin of Product

United States

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